molecular formula C13H15BrClNO B4667195 (E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one

(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one

Cat. No.: B4667195
M. Wt: 316.62 g/mol
InChI Key: JEKWDEOLOCKZSL-VOTSOKGWSA-N
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Description

(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one is a synthetic organic compound characterized by the presence of bromine and chlorine atoms on an aniline ring, along with a dimethylpentene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-chloroaniline and 4,4-dimethylpent-1-en-3-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.

    Catalysts and Reagents: A base, such as triethylamine or potassium carbonate, is added to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromo-3-chloroaniline is added to the solvent, followed by the addition of the base. The mixture is stirred at room temperature, and then 4,4-dimethylpent-1-en-3-one is added dropwise. The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one: Unique due to the presence of both bromine and chlorine atoms on the aniline ring.

    (E)-1-(4-bromoanilino)-4,4-dimethylpent-1-en-3-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (E)-1-(4-chloroanilino)-4,4-dimethylpent-1-en-3-one: Lacks the bromine atom, which may influence its chemical properties and applications.

Uniqueness

The combination of bromine and chlorine atoms on the aniline ring of this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO/c1-13(2,3)12(17)6-7-16-9-4-5-10(14)11(15)8-9/h4-8,16H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKWDEOLOCKZSL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CNC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/NC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one
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(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one
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(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one
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(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one
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(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one
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(E)-1-(4-bromo-3-chloroanilino)-4,4-dimethylpent-1-en-3-one

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